molecular formula C7H6O4 B014774 2,3-Dihydroxybenzoic acid CAS No. 303-38-8

2,3-Dihydroxybenzoic acid

Cat. No.: B014774
CAS No.: 303-38-8
M. Wt: 154.12 g/mol
InChI Key: GLDQAMYCGOIJDV-UHFFFAOYSA-N
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Description

Pyrocatechuic acid, also known as 2,3-dihydroxybenzoic acid, is a type of hydroxybenzoic acid. It is a naturally occurring phenolic compound found in various plants and is known for its antioxidant properties. This compound is part of the larger family of benzoic acids, which are characterized by a benzene ring with one or more hydroxyl groups attached.

Mechanism of Action

Target of Action

2,3-Dihydroxybenzoic acid (2,3-DHBA) primarily targets the 2,3-dihydroxybenzoate-AMP ligase in Bacillus subtilis and Neutrophil gelatinase-associated lipocalin in humans . These targets play crucial roles in bacterial iron absorption and human immune response, respectively .

Mode of Action

2,3-DHBA is incorporated into various siderophores, which are molecules that strongly complex iron ions for absorption into bacteria . It consists of a catechol group, which upon deprotonation binds iron centers very strongly, and the carboxylic acid group by which the ring attaches to various scaffolds through amide bonds .

Biochemical Pathways

2,3-DHBA is formed via the shikimate pathway . It is incorporated into various siderophores, which are molecules that strongly complex iron ions for absorption into bacteria . A famous high-affinity siderophore is enterochelin, which contains three dihydroxybenzoyl substituents linked to the depsipeptide of serine .

Pharmacokinetics

It is known that 2,3-dhba is a product of human aspirin metabolism .

Result of Action

2,3-DHBA has been found to be an orally effective iron-chelating drug in hypertransfused rat models . It is a monocatechol siderophore produced by Brucella abortus , indicating its potential antimicrobial properties.

Action Environment

The direction of reversible enzyme catalytic reactions depends on whether catalytic residues at the active center of the enzyme are protonated, which is subjected by the pH . Therefore, the forward and reverse reactions could be separated at different pH values . Reversible 2,3-dihydroxybenzoate acid decarboxylase undergoes decarboxylation at pH 5.0 and carboxylation at pH 8.6 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrocatechuic acid can be synthesized through several methods:

    Oxidation of Catechol: One common method involves the oxidation of catechol (1,2-dihydroxybenzene) using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Hydrolysis of 2,3-Dihydroxybenzamide: Another method involves the hydrolysis of 2,3-dihydroxybenzamide in the presence of a strong acid or base.

Industrial Production Methods: Industrial production of pyrocatechuic acid typically involves the oxidation of catechol. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process may involve the use of catalysts to enhance the reaction rate and efficiency.

Types of Reactions:

    Oxidation: Pyrocatechuic acid can undergo oxidation reactions to form various quinones.

    Reduction: It can be reduced to form catechol.

    Substitution: The hydroxyl groups on the benzene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Catechol.

    Substitution: Halogenated or nitrated derivatives of pyrocatechuic acid.

Scientific Research Applications

Pyrocatechuic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: It is studied for its antioxidant properties and its role in protecting cells from oxidative stress.

    Medicine: Research has shown that pyrocatechuic acid has potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the production of dyes, pharmaceuticals, and as a stabilizer in various industrial processes.

Comparison with Similar Compounds

    Protocatechuic Acid (3,4-Dihydroxybenzoic Acid): Similar in structure but with hydroxyl groups at different positions.

    Gentisic Acid (2,5-Dihydroxybenzoic Acid): Another hydroxybenzoic acid with hydroxyl groups at different positions.

    Gallic Acid (3,4,5-Trihydroxybenzoic Acid): Contains an additional hydroxyl group compared to pyrocatechuic acid.

Uniqueness: Pyrocatechuic acid is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its potent antioxidant activity make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2,3-dihydroxybenzoic acid
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InChI

InChI=1S/C7H6O4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,8-9H,(H,10,11)
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InChI Key

GLDQAMYCGOIJDV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(=O)O
Source PubChem
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Molecular Formula

C7H6O4
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Related CAS

875-28-5 (hydrochloride salt)
Record name 2,3-Dihydroxybenzoic acid
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DSSTOX Substance ID

DTXSID70858712
Record name 2,3-Dihydroxybenzoic acid
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Molecular Weight

154.12 g/mol
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Physical Description

Beige powder; [Aldrich MSDS], Solid
Record name 2,3-Dihydroxybenzoic acid
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Vapor Pressure

0.0000021 [mmHg]
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CAS No.

303-38-8, 27138-57-4
Record name 2,3-Dihydroxybenzoic acid
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Record name Benzoic acid, dihydroxy-
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Record name 2,3-DIHYDROXY BENZOIC ACID
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Melting Point

204.00 to 208.00 °C. @ 760.00 mm Hg
Record name 2,3-Dihydroxy-Benzoic Acid
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Synthesis routes and methods I

Procedure details

2,5-dihydroxy benzoic acid (DHBA) is first activated by treatment with dicyclohexylcarbodiimide (DCC) and NHS in tetrahydrofurane (THF). To a stirred solution of 9.25 g (60 mmole) DHBA in 450 ml of THF was added 7.14 g (62 mmole) NHS and 12.8 g (62 mmole) DCC. After filtering off the formed dicyclohexylurea, the solution was concentrated by vacuum evaporation until crystallisation of the DHBA-MHS ester started. The solution was stored at 5° C. for 12 hrs and the resulting DHBA-NHS precipitate was collected by filtration. After drying the yield of the synthesis was 70%.
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9.25 g
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12.8 g
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450 mL
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Synthesis routes and methods II

Procedure details

2,3-Dimethoxybenzoic acid (2 g, 10.98 mmol) was dissolved in acetic acid (25 mL). Hydroiodic acid solution (25 mL, 47% in water) was added and the reaction stirred under reflux overnight. The reaction was allowed to cool to room temperature and the solvent removed in vacuo. The yellow solid obtained was dissolved in a minimum amount of water and extracted with EtOAc (4×50 mL). Organic layers were combined, washed with Na2S2O3 (10% solution, 2×50 mL), water (50 mL) and brine (50 mL). The organic layer was dried over Na2SO4, filtered and concentrated in vacuo to yield 1.68 g (99%) 2,3-dihydroxybenzoic acid as a white solid. 1H NMR (CD3OD): 7.34 (d, J =8.0 Hz, 1H), 6.99 (d, J=8.0 Hz, 1H), 6.72 (t, J=8.0 Hz, 1H).
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2 g
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25 mL
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Synthesis routes and methods III

Procedure details

The process is conducted in a manner similar to that described in Example 1 hereinbefore, except that 1 ml of the citrate buffer, 1 mg of cellulose modified with 1,4-dihydronicotinamide and 0.03 mg of 9-methyl-phenazium methyl sulfate and 0.3 mg. of salicylic acid are used. As a result, 0.28 mg. of 2,3-dihydroxybenzoic acid is obtained (95% as calculated for the starting compound) having m.p. 203°-204° C. The composition, in %, is as follows:
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1 mL
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[Compound]
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cellulose
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1 mg
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reactant
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[Compound]
Name
9-methyl-phenazium methyl sulfate
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0.03 mg
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

17 l of a 0.006M solution of citric acid are poured into a reactor and pH is brought to 4.5 by means of caustic potash, whereafter 17 g of cellulose modified with 1,4-dihydronicotinamide with the content of 0.2 mmol/g of dihydronicotinamide groups and 0.03 g of 9-methylphenazinium methylsulphate are added thereto and allowed to stand for 3 hours. Then 1.1 g of salicylic acid is added and the mixture is vigorously stirred for additional 3 hours. Cellulose modified 1,4-dihydronicotinamide is filtered off, the solution is evaporated to 100 ml and extracted with chloroform. The resulting extract is evaporated to 50 ml and cooled. The formed precipitate is crystallized with a mixture consisting of water and ethanol in the ratio of 1:1 to give 0.9 g of 2,3-dihydroxybenzoic acid (82% as calculated for the starting compound) having its melting point of 203°-204° C. Composition, in %, is as follows:
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solution
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[Compound]
Name
cellulose
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17 g
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Name
9-methylphenazinium methylsulphate
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1.1 g
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Cellulose
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Synthesis routes and methods V

Procedure details

0.15 g of salicylic acid and 0.03 g of 9-methylphenazinium methylsulphate are placed into a reactor and dissolved in 100 ml of water acidified by acetic acid to the pH=3.0; then 3.0 ml of hydrazine hydrate and 0.5 g of Raney nickel are added thereto. Thereafter, the reaction mixture is maintained for 4 hours under vigorous stirring. Then nickel is filtered-off, the resulting mixture is evaporated to 10 ml and extracted with chloroform. After cooling the precipitated desired product is crystallized by a mixture of water and ethanol in the ratio of 1:1 to give 0.13 g of 2,3-dihydroxybenzoic acid (90% as calculated for the starting compound) having m.p. 203°-204° C. The composition, in %, is as follows:
Quantity
0.15 g
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reactant
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9-methylphenazinium methylsulphate
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0.03 g
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reactant
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0 (± 1) mol
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3 mL
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0.5 g
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100 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydroxybenzoic acid
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Customer
Q & A

A: 2,3-DHBA acts as a siderophore, chelating iron (Fe3+) with high affinity. [] This iron sequestration limits iron availability for pathogens like Brucella abortus, hindering their growth and survival within macrophages. [] Additionally, 2,3-DHBA exhibits antioxidant properties by scavenging hydroxyl radicals. [, ]

A: * Molecular Formula: C7H6O4* Molecular Weight: 154.12 g/mol* Spectroscopic Data: Characterized using UV-visible, nuclear magnetic resonance (NMR), and mass spectroscopy. []

A: While specific data on material compatibility is limited in the provided research, 2,3-DHBA has been successfully incorporated into nanofiber blends of poly(d,l-lactide) (PDLLA) and poly(ethylene oxide) (PEO) for wound dressing applications. []

ANone: The provided research does not explicitly detail computational studies on 2,3-DHBA.

A: Research suggests that the position of the hydroxyl groups on the benzene ring is crucial for iron chelation and biological activity. [] For instance, modifications affecting the 2- and 3-hydroxyl groups may impact 2,3-DHBA's ability to act as a siderophore and its interaction with 2,3-DHBD. [, , ]

ANone: Research on 2,3-DHBA spans several decades, with early studies focusing on its role as a siderophore in microorganisms. Milestones include:

  • Identification as a siderophore: Initial studies recognized 2,3-DHBA's ability to bind iron and act as a siderophore in various microorganisms. [, , , ]
  • Biosynthesis pathway elucidation: Researchers have elucidated the biosynthetic pathway of 2,3-DHBA, involving enzymes like isochorismate synthase. [, , ]
  • Role in plant defense: Studies revealed the accumulation of 2,3-DHBA in plants as a response to pathogen attack, suggesting its involvement in defense mechanisms. [, ]
  • Therapeutic potential exploration: 2,3-DHBA's antioxidant and iron-chelating properties have prompted investigations into its potential therapeutic applications, such as in treating iron overload and sepsis. [, , ]

ANone: Yes, 2,3-DHBA research showcases cross-disciplinary efforts involving:

  • Biochemistry and microbiology: Understanding 2,3-DHBA's biosynthesis, metabolism, and role as a siderophore in various organisms. [, , , , , ]
  • Plant science and pathology: Investigating 2,3-DHBA's role in plant defense mechanisms against pathogens. [, ]
  • Medicine and pharmacology: Exploring potential therapeutic applications of 2,3-DHBA, leveraging its antioxidant and iron-chelating properties. [, , , , ]
  • Material science and engineering: Incorporating 2,3-DHBA into nanofiber-based materials for biomedical applications like wound dressings. []

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